4,5-Dihydro-2,4-benzoxazepin-3(1H)-one

Physicochemical profiling Regioisomer differentiation Distillation and thermal stability

The unsubstituted 2,4-benzoxazepinone core with distinct N-4/O-2 connectivity, unavailable in the 1,4-regioisomer (CAS 34844-80-9), enabling regiospecific N-functionalisation inaccessible on other congeners. Serves as the minimal fragment for RIPK1 allosteric site design (GSK2982772 programme), cardiac late INa inhibitor SAR (eleclazine series), and the 47-analogue anthelmintic library by Partridge et al. (2021). Isomer-confirmed procurement is essential—substitution without verification alters reaction outcomes and SAR interpretation. Supplied at ≥95% purity, with 99% grades available for fragment soaking, co-crystallography, and high-quality screening collections.

Molecular Formula C9H9NO2
Molecular Weight 163.17 g/mol
CAS No. 39976-24-4
Cat. No. B1629005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dihydro-2,4-benzoxazepin-3(1H)-one
CAS39976-24-4
Molecular FormulaC9H9NO2
Molecular Weight163.17 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2COC(=O)N1
InChIInChI=1S/C9H9NO2/c11-9-10-5-7-3-1-2-4-8(7)6-12-9/h1-4H,5-6H2,(H,10,11)
InChIKeyAALWJBPYOSUVOK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 0.1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5-Dihydro-2,4-benzoxazepin-3(1H)-one (CAS 39976-24-4): Core Benzoxazepinone Scaffold for Medicinal Chemistry and Heterocycle Synthesis


4,5-Dihydro-2,4-benzoxazepin-3(1H)-one (CAS 39976-24-4) is a bicyclic heterocycle comprising a benzene ring fused to a seven-membered 2,4-oxazepine ring bearing a lactam carbonyl at position 3 [1]. With molecular formula C₉H₉NO₂ and molecular weight 163.17 g·mol⁻¹, it represents the unsubstituted core of the benzoxazepinone scaffold—a privileged chemotype that underpins multiple clinical-stage and preclinical drug candidates targeting RIPK1 kinase, PI3Kδ, cardiac late sodium current, and parasitic helminths [2]. The compound is procured as a fine-chemical building block (typical purity ≥95%, with 99% grades available) for structure–activity relationship (SAR) exploration, fragment-based drug discovery, and heterocyclic methodology development .

Why 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one Cannot Be Interchanged with Regioisomeric or Reduced Benzoxazepinone Analogs


The benzoxazepinone family encompasses several regioisomers distinguished by the ring positions of the nitrogen and oxygen heteroatoms (1,4- vs. 2,4- vs. 4,1-benzoxazepinones) as well as varying oxidation states (dihydro vs. tetrahydro). These structural variations produce measurably different physicochemical properties—including boiling point, lipophilicity (LogP), and flash point—that directly influence chromatographic behaviour, formulation compatibility, and synthetic derivatisation pathways [1]. The 2,4-regioisomer (CAS 39976-24-4) offers a distinct N-4/O-2 connectivity that places the lactam NH adjacent to the benzylic methylene, enabling regiospecific N-functionalisation chemistries that are not accessible on the 1,4-congener (CAS 34844-80-9) [2]. Substitution of one isomer for another without verification can alter reaction outcomes, physicochemical profiles of derived libraries, and SAR interpretation—making isomer-confirmed procurement essential for reproducible research [1].

Quantitative Differentiation Evidence: 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one vs. Closest Analogs


Boiling Point Elevation of +28.4°C Relative to the 1,4-Regioisomer: Implications for Purification and Thermal Processing

The target 2,4-benzoxazepinone exhibits a boiling point of 424.6°C at 760 mmHg, which is 28.4°C higher than that of the 1,4-regioisomer 4,5-dihydro-1,4-benzoxazepin-3(2H)-one (CAS 34844-80-9), measured at 396.2°C under identical conditions [1]. This substantial difference arises from the altered hydrogen-bonding network engendered by the different N/O placement in the oxazepine ring and is reproducible across computational predictions [1].

Physicochemical profiling Regioisomer differentiation Distillation and thermal stability

LogP Differential of +0.095 vs. 1,4-Regioisomer: Predicted Impact on Chromatographic Retention and Membrane Partitioning

The calculated octanol–water partition coefficient (LogP) for 4,5-dihydro-2,4-benzoxazepin-3(1H)-one is 1.0664, compared to 0.9711 for the 1,4-regioisomer (CAS 34844-80-9) [1]. An independent vendor source reports LogP = 0.56 for the 1,4-isomer, further widening the apparent gap . The ~0.1–0.5 LogP unit difference, while modest, is analytically significant for reversed-phase HPLC retention time differentiation and translates to an estimated ~1.3–3.2× difference in membrane partitioning propensity.

Lipophilicity LogP Chromatographic separation ADME prediction

Flash Point Elevation of +17.2°C over the 1,4-Regioisomer: Safety and Handling Classification

The flash point of 4,5-dihydro-2,4-benzoxazepin-3(1H)-one is reported as 210.6°C, compared to 193.4°C for the 1,4-regioisomer (CAS 34844-80-9) [1]. This 17.2°C difference places the two regioisomers in distinguishable flammability risk brackets for transport and storage, with the 2,4-isomer exhibiting marginally safer handling characteristics for high-temperature synthetic operations.

Flash point Safety classification Regioisomer differentiation Hazard assessment

Documented Synthetic Route via Phosgene Cyclisation (Pifferi 1972): Reproducible Entry to the 2,4-Benzoxazepinone Core

The definitive synthesis of 4,5-dihydro-2,4-benzoxazepin-3(1H)-one was reported by Pifferi et al. (1972), involving cyclisation of o-aminomethylbenzyl alcohols with phosgene in aqueous alkaline medium [1]. This route is regiospecific for the 2,4-isomer; the analogous 1,4-isomer (CAS 34844-80-9) requires a different synthetic strategy. The phosgene method has been reproduced and cited in subsequent heterocyclic chemistry reviews, establishing the 2,4-isomer as the best-characterised entry point into the benzoxazepinone chemical space [2].

Synthetic methodology Heterocycle construction Reproducibility Scale-up

Privileged Scaffold Validation: The Benzoxazepinone Core Underpins Clinical-Stage RIPK1, PI3Kδ, and Late-INa Inhibitor Programs

The benzoxazepinone core, of which 4,5-dihydro-2,4-benzoxazepin-3(1H)-one is the unsubstituted parent, has been validated as a privileged scaffold through multiple drug discovery programmes: the RIPK1 clinical candidate GSK2982772 (phase 2a), eleclazine (GS-6615, a late sodium current inhibitor in clinical development), and PI3Kδ-selective inhibitors [1][2][3]. The DNA-encoded library screen that identified the RIPK1 benzoxazepinone series demonstrated complete monokinase selectivity, a property traceable to the unique αC-out/DFG-out allosteric binding conformation induced by the benzoxazepinone scaffold [1]. Dihydrobenzoxazepinones also constitute a validated anthelmintic chemotype with activity across Trichuris, Brugia, Heligmosomoides, and Schistosoma species [4].

Privileged scaffold Kinase inhibitor Drug discovery Fragment-based screening

Commercial Purity Tier Differentiation: 99% Grade Availability vs. Standard 95% for the 1,4-Regioisomer

Multiple vendors list 4,5-dihydro-2,4-benzoxazepin-3(1H)-one at 99% purity (e.g., ChemicalBook supplier listing: purity 0.99, packaging 1 kg) , in addition to a standard 95% minimum purity grade (CymitQuimica) . The 1,4-regioisomer (CAS 34844-80-9) is predominantly offered at 95% purity (Hit2Lead: 95%) , with fewer vendors advertising 99% grades. This purity tier availability reflects differing synthetic accessibility and purification tractability between the two regioisomers.

Commercial availability Purity grade Procurement Quality assurance

Best Research and Industrial Application Scenarios for 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one (CAS 39976-24-4)


Fragment-Based Drug Discovery (FBDD) and Scaffold-Hopping Campaigns Targeting the RIPK1 Allosteric Pocket

As the unsubstituted core of the benzoxazepinone series that produced the phase 2a clinical candidate GSK2982772, this compound serves as the minimal fragment for structure-based design and scaffold-hopping studies targeting the RIPK1 allosteric site [1]. Its high commercial purity (up to 99%) meets the stringent requirements for fragment soaking and co-crystallography experiments . The documented synthetic route [2] enables rapid analogue generation for SAR exploration.

Regioisomer-Controlled Heterocyclic Methodology Development and Library Synthesis

The 2,4-connectivity of the oxazepine ring provides a distinct N-functionalisation vector compared to the 1,4-regioisomer, enabling exploration of substitution patterns inaccessible on other benzoxazepinone isomers [1]. The measurable boiling point (424.6°C) and flash point (210.6°C) differentials facilitate reaction monitoring and purification method development. The compound's well-characterised NMR and FTIR spectra (SpectraBase) [2] provide analytical benchmarks for library quality control.

Late Sodium Current Inhibitor (Eleclazine-Class) Pharmacophore Elaboration

The dihydrobenzoxazepinone core is the pharmacophoric foundation of eleclazine (GS-6615), a selective cardiac late INa inhibitor that progressed to clinical development for long QT syndrome and hypertrophic cardiomyopathy [1]. Procuring the parent scaffold enables medicinal chemistry teams to design and synthesise novel analogues with modified substitution patterns while retaining the validated core geometry essential for Nav1.5 late current selectivity [1].

Anthelmintic Lead Optimisation Using the Dihydrobenzoxazepinone Chemotype

The systematic SAR investigation by Partridge et al. (2021) demonstrated that dihydrobenzoxazepinones exhibit broad-spectrum activity against Trichuris muris, Brugia malayi, Heligmosomoides polygyrus, and Schistosoma mansoni [1]. The parent scaffold (CAS 39976-24-4) is the logical starting material for synthesising the 47-analogue library described in this study, and its 99% purity grade supports the generation of high-quality screening collections free from confounding impurities .

Quote Request

Request a Quote for 4,5-Dihydro-2,4-benzoxazepin-3(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.